molecular formula C15H13Br2NO2 B10881662 N-(4-bromo-3-methylphenyl)-2-(4-bromophenoxy)acetamide

N-(4-bromo-3-methylphenyl)-2-(4-bromophenoxy)acetamide

Cat. No.: B10881662
M. Wt: 399.08 g/mol
InChI Key: MGJIWBIFKWPIBZ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(4-bromophenoxy)acetamide is an organic compound characterized by the presence of bromine atoms and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(4-bromophenoxy)acetamide typically involves the reaction of 4-bromo-3-methylaniline with 4-bromophenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-(4-bromophenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenyl groups can be oxidized to form corresponding quinones under specific conditions.

    Reduction Reactions: The compound can be reduced to form amines or alcohols depending on the reagents used.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amines or alcohols derived from the reduction of the acetamide group.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(4-bromophenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study biological pathways and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(4-bromophenoxy)acetamide involves its interaction with specific molecular targets. The bromine atoms and phenyl groups allow the compound to bind to proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-methylphenyl)-2-(4-bromophenoxy)acetamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C15H13Br2NO2

Molecular Weight

399.08 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(4-bromophenoxy)acetamide

InChI

InChI=1S/C15H13Br2NO2/c1-10-8-12(4-7-14(10)17)18-15(19)9-20-13-5-2-11(16)3-6-13/h2-8H,9H2,1H3,(H,18,19)

InChI Key

MGJIWBIFKWPIBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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